Bohemine
説明
特性
IUPAC Name |
3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQGFIAVPSXOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274365 | |
| Record name | bohemine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189232-42-6 | |
| Record name | Bohemine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189232426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bohemine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bohemine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bohemine is a synthetic 2,6,9-trisubstituted purine analogue that has garnered significant interest in the field of oncology and cell biology due to its potent and selective inhibition of cyclin-dependent kinases (CDKs). As a cell-permeable small molecule, it serves as a valuable tool for studying cell cycle regulation and holds potential as a scaffold for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action as a CDK inhibitor. Detailed experimental methodologies and a summary of key quantitative data are presented to facilitate further research and development.
Chemical Structure and Properties
This compound, also known by its IUPAC name 2-(3-Hydroxypropylamino)-6-benzylamino-9-isopropylpurine, is a synthetic purine derivative. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-(3-Hydroxypropylamino)-6-benzylamino-9-isopropylpurine |
| Synonyms | 3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol |
| CAS Number | 189232-42-6[1][2] |
| Molecular Formula | C18H24N6O[1][3] |
| SMILES | CC(C)n1cnc2c(NCc3ccccc3)nc(NCCCO)nc12[2] |
| InChI | 1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23)[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 340.43 g/mol | [3][4] |
| Monoisotopic Mass | 340.2012 u | [3] |
| AlogP | 2.81 | [3] |
| Polar Surface Area | 87.89 Ų | [3] |
| Basic pKa | 5.26 | [3] |
| Solubility | Soluble in chloroform (50 mg/mL) | [2] |
| Form | Powder | [2] |
| Storage | -20°C | [1][2] |
Synthesis
General Synthetic Scheme for 2,6,9-Trisubstituted Purines
Step 1: N9-Alkylation of 2,6-Dichloropurine 2,6-Dichloropurine is alkylated at the N9 position using an appropriate alkyl halide (e.g., isopropyl iodide for this compound synthesis) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction typically yields a mixture of N9 and N7 regioisomers, which may require chromatographic separation.
Step 2: Nucleophilic Substitution at C6 The more reactive chlorine atom at the C6 position of the N9-alkylated dichloropurine is displaced by a primary amine. For this compound, this would be benzylamine, typically reacted in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent.
Step 3: Nucleophilic Substitution at C2 The final substitution at the C2 position is achieved by reacting the 6-substituted-2-chloropurine with another amine. In the case of this compound, 3-amino-1-propanol is used. This step often requires heating to drive the reaction to completion. The final product, this compound, is then purified using standard techniques such as column chromatography.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), key enzymes that regulate the progression of the cell cycle.[1] Its primary mechanism of action is through competitive binding to the ATP-binding pocket of these kinases.
Inhibition of Cyclin-Dependent Kinases
This compound has been shown to inhibit the activity of several CDK-cyclin complexes, with notable potency against CDK1/Cyclin B and CDK2/Cyclin E.[1] The half-maximal inhibitory concentrations (IC50) for these key cell cycle kinases are summarized in Table 3.
Table 3: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| CDK1/Cyclin B | 1.1 |
| CDK2/Cyclin E | 0.8 |
Inhibition of Cancer Cell Growth
Consistent with its role as a CDK inhibitor, this compound exhibits cytostatic effects on a variety of human cancer cell lines. The IC50 values for growth inhibition are presented in Table 4.
Table 4: Growth Inhibitory Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 28 |
| K562 | Chronic Myelogenous Leukemia | 113 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 27 |
| HOS | Osteosarcoma | 58 |
| G361 | Melanoma | 45 |
Cell Cycle Arrest
By inhibiting CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M transitions. This prevents cancer cells from proliferating. The signaling pathway illustrating this mechanism is depicted below.
References
- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
The Anti-Proliferative Effects of Boehmenan on Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boehmenan, a lignan compound isolated from the medicinal plant Clematis armandii, has emerged as a molecule of interest in oncology research due to its demonstrated anti-proliferative effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Boehmenan's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anticancer therapeutics.
Quantitative Analysis of Anti-Proliferative Activity
The efficacy of Boehmenan in inhibiting cancer cell growth has been quantified across different cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values, collated from multiple studies, are summarized in the table below.
| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) |
| A431 | Human Epidermoid Carcinoma | 72 | Not specified in abstract |
| A549 | Non-Small Cell Lung Cancer | Not specified in abstract | Not specified in abstract |
| RKO | Colon Cancer | Not specified in abstract | Not specified in abstract |
| SW480 | Colon Cancer | Not specified in abstract | Not specified in abstract |
| HCT116 | Colon Cancer | Not specified in abstract | Not specified in abstract |
Note: Specific IC50 values were not available in the provided search results, but the data indicates dose-dependent inhibition.
Core Mechanisms of Action
Boehmenan exerts its anti-proliferative effects through a multi-pronged approach that includes the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated by the modulation of key cellular signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Studies have shown that Boehmenan can induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells. This is often accompanied by an arrest of the cell cycle at specific phases, preventing the cells from progressing through division. For instance, in A431 cells, Boehmenan has been observed to hinder cell cycle progression.[1] In A549 non-small cell lung cancer cells, it induces G1 phase arrest and apoptosis.[2]
Modulation of Signaling Pathways
Boehmenan's anti-cancer activity is intrinsically linked to its ability to interfere with critical signaling cascades that regulate cell growth, survival, and proliferation. Key pathways affected include:
-
STAT3 and p70S6/S6 Kinase Pathways: Boehmenan has been shown to inhibit these pathways, which are often hyperactivated in cancer and play a crucial role in promoting cell growth and survival.[1]
-
Epidermal Growth Factor Receptor (EGFR)-Dependent Pathways: In lung cancer cells, Boehmenan has been found to induce apoptosis by modulating EGFR-dependent signaling.[2]
-
Wnt/β-catenin Pathway: In colon cancer cells, Boehmenan reduces the viability by decreasing the levels of cytosolic and nuclear β-catenin and c-Myc, key components of this pathway.[1]
Experimental Protocols
To facilitate further research into the anti-cancer properties of Boehmenan, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Boehmenan on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Boehmenan (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Boehmenan. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Boehmenan.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by Boehmenan.
Materials:
-
Cancer cells treated with Boehmenan
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-p70S6K, p70S6K, β-catenin, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Cell Cycle Analysis by Flow Cytometry
This method is employed to determine the effect of Boehmenan on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with Boehmenan
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Molecular Interactions and Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Boehmenan's inhibitory effects on key cancer-promoting signaling pathways.
Caption: A typical experimental workflow for evaluating the anti-proliferative effects of Boehmenan.
Conclusion and Future Directions
Boehmenan demonstrates significant potential as an anti-cancer agent, primarily through its ability to induce apoptosis and cell cycle arrest by targeting multiple oncogenic signaling pathways. The data and protocols presented in this guide offer a foundational resource for further investigation into its therapeutic applications. Future research should focus on elucidating the precise molecular targets of Boehmenan, evaluating its efficacy and safety in preclinical in vivo models, and exploring potential synergistic effects when combined with existing chemotherapeutic agents. A deeper understanding of its mechanism of action will be crucial for its potential translation into clinical practice.
References
Key Molecular Targets of Bohemine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bohemine is a synthetic 2,6,9-trisubstituted purine derivative that has been identified as a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs). Structurally analogous to well-characterized CDK inhibitors such as olomoucine and roscovitine, this compound exerts its biological effects primarily by targeting the ATP-binding pocket of these essential cell cycle regulators. This competitive inhibition leads to cell cycle arrest, providing a basis for its potential as an anti-proliferative agent. This technical guide provides a comprehensive overview of the key molecular targets of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. The aberrant activity of CDKs is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a member of the purine-based CDK inhibitor family, demonstrating the ability to modulate cell proliferation. Understanding its precise molecular interactions and cellular consequences is crucial for its further development and application in biomedical research.
Molecular Targets and Quantitative Data
The primary molecular targets of this compound are cyclin-dependent kinases. While comprehensive quantitative data for this compound is limited in publicly available literature, its structural similarity to roscovitine allows for the inference of its likely target profile. The following tables present representative quantitative data for roscovitine, which is expected to be comparable to that of this compound, to provide a framework for understanding its potency and selectivity.
Table 1: Inhibitory Activity of Roscovitine (as a proxy for this compound) against Cyclin-Dependent Kinases
| Molecular Target | IC50 (µM) | Ki (µM) | Assay Conditions |
| CDK1/cyclin B | ~0.45 | ~0.2 | In vitro kinase assay |
| CDK2/cyclin A | ~0.2 | ~0.07 | In vitro kinase assay |
| CDK2/cyclin E | ~0.2 | ~0.07 | In vitro kinase assay |
| CDK5/p25 | ~0.2 | ~0.16 | In vitro kinase assay |
| CDK7/cyclin H | ~0.5 | - | In vitro kinase assay |
| CDK9/cyclin T1 | ~0.4 | - | In vitro kinase assay |
| Data presented is for roscovitine and serves as a representative example. Specific values for this compound may vary. |
Table 2: Anti-proliferative Activity of this compound in Hybridoma Cells
| Cell Line | Assay | Endpoint | Concentration (µM) | Observed Effect |
| Mouse Hybridoma | Cell Growth | - | 1-10 | Short-term growth arrest followed by stimulation |
| Mouse Hybridoma | Cell Growth | - | 10, 30 | Growth inhibition |
| This data is specific to hybridoma cells and may not be directly extrapolated to cancer cell lines.[1] |
Signaling Pathways
This compound's mechanism of action centers on the inhibition of CDKs, which disrupts the normal progression of the cell cycle. By blocking the activity of key CDK-cyclin complexes, this compound can induce cell cycle arrest at the G1/S and G2/M transitions.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's molecular targets. These protocols are provided as templates and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay (Template)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific CDK.
Materials:
-
Recombinant human CDK/cyclin complex (e.g., CDK2/cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific CDK/cyclin complex, and the kinase substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay) (Template)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability at each this compound concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
Cell Cycle Analysis by Flow Cytometry (Template)
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound (or vehicle control) for the desired time.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, collecting data on the fluorescence intensity of the PI signal.
-
Analyze the data using appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising CDK inhibitor with a mechanism of action centered on the disruption of cell cycle progression. While specific quantitative data on its interaction with a broad panel of kinases and its anti-proliferative effects on diverse cancer cell lines require further investigation, its structural similarity to well-studied inhibitors like roscovitine provides a strong foundation for its continued exploration. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further elucidate the molecular targets and therapeutic potential of this compound. Future studies should focus on comprehensive kinase profiling, determination of IC50 values across a range of cancer cell lines, and in vivo efficacy studies to fully characterize its anti-cancer properties.
References
Methodological & Application
Application Notes and Protocols for Bohemine Treatment in Prostate Cancer Cell Lines
Disclaimer: The following application notes and protocols are provided for a hypothetical compound named "Bohemine." As of the current date, there is no publicly available scientific literature specifically detailing the effects of a compound named "this compound" on prostate cancer cell lines. Therefore, the data, mechanisms, and protocols presented here are illustrative and based on common methodologies used for the preclinical evaluation of novel anti-cancer agents targeting prevalent signaling pathways in prostate cancer.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men.[1][2] A significant portion of prostate cancers are driven by aberrant signaling pathways that promote cell survival, proliferation, and resistance to therapies.[3][4] One such critical pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is frequently hyperactivated in prostate tumors.[5][6][7] This hyperactivity contributes to tumor progression and the development of castration-resistant prostate cancer (CRPC).[3][8]
This compound is a novel, potent, and selective small molecule inhibitor hypothesized to target the PI3K/Akt pathway. By inhibiting this pathway, this compound is expected to induce apoptosis (programmed cell death) and cause cell cycle arrest in prostate cancer cells, thereby inhibiting tumor growth.[2][9] These application notes provide a comprehensive overview of the hypothesized effects of this compound on prostate cancer cell lines and detailed protocols for its in vitro evaluation.
Hypothesized Mechanism of Action
This compound is proposed to exert its anti-cancer effects by directly or indirectly inhibiting the PI3K/Akt signaling pathway. This pathway, when active, phosphorylates and activates a cascade of downstream effector proteins that regulate critical cellular processes, including cell survival, proliferation, and metabolism. In many prostate cancers, this pathway is constitutively active, providing a key survival advantage to the cancer cells.[5][6]
This compound's inhibition of the PI3K/Akt pathway is expected to lead to:
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax, Bak), this compound is hypothesized to trigger the intrinsic apoptotic pathway.[9][10]
-
Cell Cycle Arrest: this compound may halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[11][12] This is often achieved by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[12]
Data Presentation
The following tables provide a structured format for presenting quantitative data from in vitro experiments evaluating the efficacy of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | IC50 (µM) of this compound (48h treatment) |
| LNCaP | Sensitive | Hypothetical Value |
| PC-3 | Independent | Hypothetical Value |
| DU-145 | Independent | Hypothetical Value |
| 22Rv1 | Castration-Resistant | Hypothetical Value |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are typically determined using a cell viability assay such as MTT or CellTiter-Glo.[13][14]
Table 2: Induction of Apoptosis by this compound in PC-3 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | IC50/2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | 2 x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Apoptosis is quantified by flow cytometry after staining with Annexin V and Propidium Iodide (PI).
Table 3: Effect of this compound on Cell Cycle Distribution in LNCaP Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | IC50/2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | 2 x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Cell cycle distribution is determined by flow cytometry of propidium iodide-stained cells.[15]
Table 4: Modulation of Key Signaling Proteins by this compound in PC-3 Cells (Western Blot Densitometry)
| Target Protein | Treatment (IC50, 24h) | Relative Expression (Fold Change vs. Control) |
| p-Akt (Ser473) | This compound | Hypothetical Value |
| Total Akt | This compound | Hypothetical Value |
| Cleaved Caspase-3 | This compound | Hypothetical Value |
| Bcl-2 | This compound | Hypothetical Value |
| Bax | This compound | Hypothetical Value |
Protein expression levels are quantified by densitometry of Western blot bands and normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Protocols
Cell Culture
Prostate cancer cell lines (LNCaP, PC-3, DU-145, 22Rv1) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for compensation.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[15]
Western Blotting
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Cleaved Caspase-3, Bcl-2, Bax, and a loading control) overnight at 4°C.[16]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using image analysis software.
Mandatory Visualizations
Caption: Hypothesized mechanism of this compound action via inhibition of the PI3K/Akt signaling pathway, leading to apoptosis.
Caption: General experimental workflow for the in vitro evaluation of this compound in prostate cancer cell lines.
References
- 1. The common used cell lines for prostate cancer research | Ubigene [ubigene.us]
- 2. mdpi.com [mdpi.com]
- 3. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways [mdpi.com]
- 4. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT pathway in the pathogenesis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New prostate cancer cell lines shed light on CRPC | Fred Hutchinson Cancer Center [fredhutch.org]
- 9. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer [mdpi.com]
- 10. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 11. Progression of LNCaP prostate tumor cells during androgen deprivation: hormone-independent growth, repression of proliferation by androgen, and role for p27Kip1 in androgen-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AR, the cell cycle, and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. artelobio.com [artelobio.com]
- 15. SRF inhibitors reduce prostate cancer cell proliferation through cell cycle arrest in an isogenic model of castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Cycle Analysis with Bohemine Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its deregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells by measuring their DNA content.[1][2][3][4] This document provides detailed application notes and protocols for assessing the effects of a novel investigational compound, Bohemine, on the cell cycle using flow cytometry. These guidelines are intended to assist researchers in the fields of oncology, cell biology, and drug development in characterizing the cytostatic and cytotoxic potential of new chemical entities.
Principle of the Method
Cell cycle analysis by flow cytometry is based on the stoichiometric binding of a fluorescent dye, such as Propidium Iodide (PI), to the cellular DNA.[1][5][6] Cells are first treated with the compound of interest, in this case, this compound. Following treatment, the cells are harvested, fixed to permeabilize their membranes, and then stained with PI. The fluorescence intensity of the stained cells is directly proportional to their DNA content.[3]
A typical cell cycle histogram will display distinct peaks representing the different phases of the cell cycle:
-
G0/G1 Phase: Cells in the resting or first gap phase have a normal diploid (2N) DNA content and will appear as the first major peak on the histogram.
-
S Phase: Cells actively synthesizing DNA will have a DNA content between 2N and 4N and will be distributed between the G0/G1 and G2/M peaks.
-
G2/M Phase: Cells in the second gap or mitotic phase have a tetraploid (4N) DNA content and will form the second major peak on the histogram, with twice the fluorescence intensity of the G0/G1 peak.[6]
By analyzing the changes in the distribution of cells in these phases after treatment with this compound, researchers can determine its effect on cell cycle progression.
Application Notes
-
Dose-Response and Time-Course Studies: It is crucial to evaluate the effects of this compound over a range of concentrations and time points. This will help to determine the optimal conditions for observing cell cycle arrest and to understand the kinetics of the cellular response.
-
Cell Line Selection: The choice of cell line is important, as the effects of this compound on the cell cycle may be cell-type specific. It is advisable to test the compound on a panel of relevant cancer cell lines.
-
Controls: Appropriate controls are essential for accurate interpretation of the results. These should include an untreated control and a vehicle control (cells treated with the solvent used to dissolve this compound).
-
Data Analysis: The coefficient of variation (CV) of the G0/G1 peak is an indicator of the quality of the staining and data acquisition. A CV below 5% is generally considered acceptable.[5] Specialized software programs are available for cell cycle analysis, which can deconvolute the S phase population from the G0/G1 and G2/M peaks.
-
Troubleshooting: Common issues in cell cycle analysis include cell clumping, improper fixation, and incorrect staining. Ensure single-cell suspensions, optimize fixation time, and use appropriate dye concentrations to mitigate these problems.[3]
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
II. Cell Harvesting, Fixation, and Staining
-
Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Staining:
III. Data Acquisition and Analysis
-
Flow Cytometry:
-
Gating Strategy:
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and doublets.
-
-
Cell Cycle Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation
The following tables present hypothetical data on the effects of this compound on the cell cycle distribution of a human cancer cell line.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution after 48 hours
| This compound (µM) | % G0/G1 | % S | % G2/M |
| 0 (Vehicle) | 55.2 | 28.5 | 16.3 |
| 1 | 58.1 | 25.3 | 16.6 |
| 5 | 65.4 | 18.9 | 15.7 |
| 10 | 72.8 | 12.1 | 15.1 |
| 25 | 85.3 | 5.6 | 9.1 |
Table 2: Time-Dependent Effect of 10 µM this compound on Cell Cycle Distribution
| Time (hours) | % G0/G1 | % S | % G2/M |
| 0 | 55.2 | 28.5 | 16.3 |
| 24 | 63.7 | 20.1 | 16.2 |
| 48 | 72.8 | 12.1 | 15.1 |
| 72 | 78.5 | 8.3 | 13.2 |
Mandatory Visualization
Caption: Hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cell Cycle Analysis [labome.com]
- 4. mdpi.com [mdpi.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols for Determining Cell Viability with Bohemine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the cytotoxic effects of Bohemine, a novel investigational compound, on cancer cell lines. The primary method detailed is the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures cellular metabolic activity as an indicator of cell viability.[1] Detailed protocols, data interpretation guidelines, and visual representations of the experimental workflow and a relevant signaling pathway are included to facilitate accurate and reproducible results.
Introduction
The evaluation of a compound's effect on cell viability is a critical step in the drug discovery and development process, particularly in the field of oncology.[2] this compound is a novel small molecule compound with therapeutic potential. Preliminary studies suggest that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[4][5]
This application note provides a detailed protocol for determining the in vitro efficacy of this compound by assessing its impact on the viability of cancer cells. The MTT assay is presented as a robust and reliable method for this purpose.[1]
Principle of the MTT Cell Viability Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization solution. The absorbance of the solubilized formazan is directly proportional to the number of viable cells in the culture.
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Protocol
Cell Seeding
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
Preparation of this compound Solutions
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control solution containing the same concentration of DMSO as the highest this compound concentration.
Treatment of Cells
-
After the 24-hour incubation period, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 humidified incubator, allowing for the formation of formazan crystals.
-
After the incubation, carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 10-15 minutes to ensure complete solubilization.
Data Acquisition
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
Data Analysis and Presentation
Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The control in this case would be the vehicle-treated cells.
IC50 Determination
The IC50 value, which is the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of this compound on Cancer Cell Viability
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 1.053 | 0.061 | 84.0% |
| 10 | 0.627 | 0.045 | 50.0% |
| 50 | 0.251 | 0.023 | 20.0% |
| 100 | 0.125 | 0.015 | 10.0% |
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway of this compound-induced cell cycle arrest.
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for assessing the cytotoxic effects of this compound on cancer cells. By following these detailed steps, researchers can effectively determine the dose-dependent and time-dependent effects of this compound on cell viability and calculate its IC50 value. This information is crucial for the preclinical evaluation of this compound as a potential anti-cancer therapeutic agent. Further investigation into the specific molecular mechanisms, such as apoptosis and cell cycle arrest, is recommended to fully elucidate the anti-proliferative effects of this compound.
References
- 1. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scientists discover new molecules that kill cancer cells and protect healthy cells - ecancer [ecancer.org]
- 3. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Cellular Signaling Pathways Following Bohemine Treatment
Introduction
Bohemine is a 2,6,9-trisubstituted purine derivative that has been identified as a cyclin-dependent kinase (CDK) inhibitor.[1][2] As CDKs are critical regulators of the cell cycle, their inhibition is a key strategy in oncology drug development. Understanding the molecular mechanisms by which compounds like this compound exert their effects is crucial for their preclinical and clinical evaluation. Western blot analysis is an indispensable technique for this purpose, allowing researchers to detect and quantify changes in the expression and post-translational modification of specific proteins within key cellular signaling pathways.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize Western blot analysis to investigate the effects of this compound treatment on critical cancer-related signaling pathways, including apoptosis, PI3K/Akt, and MAPK/ERK. While the complete signaling profile of this compound is still under investigation, this document outlines the protocols and analytical strategies to elucidate its mechanism of action.
I. Experimental Workflow
A systematic workflow is essential for obtaining reproducible and reliable data. The process begins with treating cultured cells with this compound, followed by protein extraction, quantification, and finally, immunodetection of target proteins.
II. Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7, A549) in 6-well plates or 100 mm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare working concentrations in complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) in your experimental design.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to assess both time- and dose-dependent effects.
Protocol 2: Preparation of Cell Lysates
-
Washing: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish (e.g., 150 µL for a 6-well plate well).[3]
-
Scraping and Collection: Use a cell scraper to detach the cells and collect the cell suspension into a pre-chilled microcentrifuge tube.[5]
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[3]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.[5]
Protocol 3: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer’s instructions.
-
Standardization: Based on the concentrations obtained, calculate the volume of each lysate needed to ensure equal protein loading for all samples in the subsequent steps. A typical loading amount is 20-40 µg of total protein per lane.
Protocol 4: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the calculated volume of cell lysate with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel at 100-150 V until the dye front reaches the bottom.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system. Ensure the membrane was activated with methanol if using PVDF.[6]
-
Blocking: After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD-based imager or X-ray film.[6]
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the target protein to a loading control (e.g., β-actin, GAPDH, or tubulin) to correct for variations in protein loading.[8]
III. Analysis of Key Signaling Pathways
A. Apoptosis Pathway
Rationale: Many anti-cancer agents, particularly CDK inhibitors, induce programmed cell death or apoptosis. Analyzing key apoptotic markers can confirm if this compound's cytotoxic effects are mediated through this pathway.[9] Key proteins to investigate include the caspase family and the Bcl-2 family. Activation of caspases, particularly the cleavage of Caspase-3 and PARP, is a hallmark of apoptosis.[10][11]
Table 1: Hypothetical Quantitative Analysis of Apoptotic Markers
| Target Protein | This compound (µM) | Fold Change (Normalized to β-actin) |
|---|---|---|
| Bcl-2 | 0 (Control) | 1.00 |
| 5 | 0.65 | |
| 10 | 0.30 | |
| Bax | 0 (Control) | 1.00 |
| 5 | 1.80 | |
| 10 | 2.50 | |
| Cleaved Caspase-3 | 0 (Control) | 1.00 |
| 5 | 3.20 | |
| 10 | 5.80 | |
| Cleaved PARP | 0 (Control) | 1.00 |
| 5 | 4.10 |
| | 10 | 7.20 |
B. PI3K/Akt Signaling Pathway
Rationale: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. It is often hyperactivated in cancer, making it a prime target for therapeutic intervention.[12] Western blotting can determine if this compound affects the activation of this pathway by measuring the phosphorylation status of key components like Akt. A decrease in phosphorylated Akt (p-Akt) relative to total Akt would indicate pathway inhibition.[13]
Table 2: Hypothetical Quantitative Analysis of PI3K/Akt Pathway Markers
| Target Protein | This compound (µM) | Fold Change (p-Akt / Total Akt) |
|---|---|---|
| p-Akt (Ser473) | 0 (Control) | 1.00 |
| 5 | 0.50 | |
| 10 | 0.20 | |
| Total Akt | 0 (Control) | 1.00 |
| 5 | 0.98 |
| | 10 | 1.02 |
C. MAPK/ERK Signaling Pathway
Rationale: The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Its dysregulation is a common feature of many cancers.[15] Investigating the phosphorylation status of MEK and ERK can reveal whether this compound modulates this pathway. Inhibition would be observed as a decrease in the levels of phosphorylated ERK (p-ERK) relative to total ERK.[16]
Table 3: Hypothetical Quantitative Analysis of MAPK/ERK Pathway Markers
| Target Protein | This compound (µM) | Fold Change (p-ERK / Total ERK) |
|---|---|---|
| p-ERK1/2 | 0 (Control) | 1.00 |
| 5 | 0.55 | |
| 10 | 0.25 | |
| Total ERK1/2 | 0 (Control) | 1.00 |
| 5 | 1.01 |
| | 10 | 0.99 |
IV. Conclusion
Western blot analysis is a powerful and essential tool in the characterization of novel therapeutic compounds like this compound. By following these detailed protocols, researchers can systematically investigate the dose- and time-dependent effects of this compound on key cellular signaling pathways. The resulting data on protein expression and phosphorylation status will provide critical insights into its mechanism of action, helping to validate its therapeutic potential and guide further drug development efforts. The ability to simultaneously probe multiple pathways provides a comprehensive understanding of the cellular response to treatment, which is invaluable for modern cancer research.
References
- 1. Diverse effects of the cyclin-dependent kinase inhibitor this compound: Concentration- and time-dependent suppression or stimulation of hybridoma culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse effects of the cyclin-dependent kinase inhibitor this compound: Concentration- and time-dependent suppression or stimulation of hybridoma culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 7. Western Blot Protocol | FabGennix [fabgennix.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Blocking MAPK/ERK pathway sensitizes hepatocellular carcinoma cells to temozolomide via downregulating MGMT expression - Li - Annals of Translational Medicine [atm.amegroups.org]
- 16. Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclin-Dependent Kinase (CDK) Inhibitors as Radiosensitizing Agents in Vitro
A-001
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce lethal damage in tumor cells, primarily through the generation of DNA double-strand breaks (DSBs). However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors and the dose-limiting toxicity to surrounding healthy tissues. Radiosensitizers are agents that can selectively enhance the cytotoxic effects of radiation on cancer cells, thereby improving the therapeutic ratio.
While there is a lack of direct scientific literature on "Bohemine" as a radiosensitizing agent, it is identified as a cyclin-dependent kinase (CDK) inhibitor. A substantial body of evidence demonstrates that various CDK inhibitors can act as potent radiosensitizers.[1][2][3] This document provides a comprehensive overview of the application of CDK inhibitors as radiosensitizing agents in vitro, with a focus on CDK4/6 inhibitors. The information presented is intended for researchers, scientists, and drug development professionals.
It is worth noting that the similarly named compound, Berbamine, has been investigated as a radiosensitizing agent and may be a subject of interest.[4][5][6] However, the focus of these application notes will remain on the established class of CDK inhibitors to which this compound belongs.
The primary mechanisms by which CDK inhibitors enhance radiosensitivity include the inhibition of DNA damage repair, promotion of apoptosis, and induction of cell cycle arrest.[1][3][7] By targeting the cell cycle machinery, these inhibitors can prevent cancer cells from entering more radioresistant phases and can impair their ability to repair radiation-induced DNA damage, ultimately leading to enhanced cell death.
Quantitative Data on CDK Inhibitor-Mediated Radiosensitization
The following tables summarize the in vitro radiosensitizing effects of various CDK inhibitors across different cancer cell lines. The Sensitizer Enhancement Ratio (SER) or Radiation Enhancement Ratio (rER) is a common metric used to quantify the magnitude of radiosensitization, with a value greater than 1 indicating a sensitizing effect.
Table 1: Radiosensitizing Effects of CDK4/6 Inhibitors in Breast Cancer Cell Lines
| Cell Line | CDK4/6 Inhibitor | Concentration | Radiation Enhancement Ratio (rER) | Reference |
| MCF-7 (ER+) | Palbociclib | 1-100 nmol/L | 1.15 - 1.67 | [5][8] |
| T47D (ER+) | Palbociclib | Sub-IC50 | 1.12 - 1.65 | [2][8] |
| CAMA-1 (ER+) | Palbociclib | Sub-IC50 | 1.14 - 1.42 | [2][5] |
| ZR-75-1 (ER+) | Palbociclib | Sub-IC50 | 1.12 - 1.43 | [2][5] |
| MCF-7 (ER+) | Ribociclib | Low nanomolar | 1.08 - 1.68 | [9] |
| T47D (ER+) | Ribociclib | Low nanomolar | Similar to Palbociclib | [2] |
| MCF-7 (ER+) | Abemaciclib | Low nanomolar | 1.19 - 2.05 | [9] |
| T47D (ER+) | Abemaciclib | Low nanomolar | Similar to Palbociclib | [2] |
| MDA-MB-231 (TNBC, RB WT) | Palbociclib | Not specified | 1.53 ± 0.21 | [10] |
Table 2: Radiosensitizing Effects of CDK Inhibitors in Other Cancer Cell Lines
| Cell Line | Cancer Type | CDK Inhibitor | Sensitizer Enhancement Ratio (SER) | Reference |
| Daoy | Medulloblastoma | Palbociclib | 1.6 - 2.3 | [2] |
| ONS-76 | Medulloblastoma | Palbociclib | 1.6 - 2.3 | [2] |
| Multiple Cell Lines | Various | CDK4/6 Inhibitors | 1.1 - 2.3 | [2] |
| RB WT TNBC cell lines | Triple-Negative Breast Cancer | CDK4/6 Inhibitors | 1.49 - 2.22 | [10] |
Signaling Pathways and Mechanisms of Action
CDK inhibitors exert their radiosensitizing effects by modulating key cellular processes, primarily cell cycle progression and the DNA damage response.
Cell Cycle Regulation:
CDK4 and CDK6, in complex with Cyclin D, play a crucial role in the G1 to S phase transition of the cell cycle. They phosphorylate the retinoblastoma (RB) protein, leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA synthesis. By inhibiting CDK4/6, these drugs prevent RB phosphorylation, causing a G1 cell cycle arrest.[1][7] Cells in the G1 phase are generally more radiosensitive than cells in the S phase.
Inhibition of DNA Damage Repair:
A key mechanism of CDK inhibitor-mediated radiosensitization is the suppression of DNA double-strand break (DSB) repair, particularly through the homologous recombination (HR) pathway.[2] Studies have shown that CDK4/6 inhibitors can decrease the formation of RAD51 foci, a critical component of the HR machinery, following irradiation.[9] This effect appears to be dependent on the presence of a functional RB protein.[10]
Induction of Apoptosis:
The combination of CDK inhibitors and radiation can lead to an increase in programmed cell death, or apoptosis.[11] This can be a consequence of the cell's inability to repair lethal DNA damage. Silencing CDK4 has been shown to increase radiation-induced apoptosis, potentially through the modulation of pro-apoptotic proteins like Bad.[11]
Caption: Mechanism of CDK inhibitor-mediated radiosensitization.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the radiosensitizing effects of CDK inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a CDK inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
CDK inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CDK inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Following the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the CDK inhibitor.
Protocol 2: Clonogenic Survival Assay
This is the gold-standard assay for determining cell reproductive death after treatment with ionizing radiation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 100 mm culture dishes
-
CDK inhibitor
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% w/v in methanol)
Procedure:
-
Prepare single-cell suspensions of the cancer cells.
-
Plate a known number of cells into 6-well plates. The number of cells plated should be adjusted based on the expected survival fraction for each radiation dose.
-
Allow cells to attach for a few hours.
-
Pre-treat the cells with the CDK inhibitor at a non-toxic or sub-IC50 concentration for a specified period (e.g., 1 hour) before irradiation.[8]
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, replace the medium with fresh medium (with or without the CDK inhibitor, depending on the experimental design).
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies in each dish.
-
Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed / number of cells seeded) / plating efficiency of control.
-
Plot the survival curves and calculate the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF=0.5 or SF=0.1). SER can be calculated as the ratio of the radiation dose required to achieve a certain survival fraction without the sensitizer to the dose required to achieve the same survival fraction with the sensitizer.[14]
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the CDK inhibitor and/or radiation as per the experimental design.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[15] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 4: DNA Damage Analysis (γH2AX Foci Formation)
This immunofluorescence-based assay visualizes and quantifies DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or in chamber slides
-
CDK inhibitor and radiation source
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)[7]
-
Blocking solution (e.g., 5% BSA in PBS)[7]
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the CDK inhibitor and/or radiation.
-
At desired time points post-irradiation (e.g., 30 minutes, 24 hours), fix the cells with 4% PFA for 15-30 minutes at room temperature.[7]
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-30 minutes.[7]
-
Block non-specific antibody binding with blocking solution for 30-60 minutes.[7]
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.[7]
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Visualize the slides using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Caption: General experimental workflow for assessing radiosensitization.
Conclusion
The available evidence strongly supports the role of CDK inhibitors, particularly CDK4/6 inhibitors, as effective radiosensitizing agents in a variety of cancer cell lines in vitro. Their ability to interfere with cell cycle progression and inhibit DNA damage repair provides a solid rationale for their combination with radiotherapy. The protocols and data presented in these application notes offer a framework for researchers to investigate the radiosensitizing potential of specific CDK inhibitors in their own experimental systems. While direct evidence for "this compound" is currently lacking, its classification as a CDK inhibitor suggests that it may possess similar radiosensitizing properties, warranting further investigation.
References
- 1. Computational Modeling and Clonogenic Assay for Radioenhancement of Gold Nanoparticles Using 3D Live Cell Images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: a novel strategy for tumor radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: a novel strategy for tumor radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonogenic assay and computational modeling using real cell images to study physical enhancement and cellular sensitization induced by metal nanoparti ... - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06257K [pubs.rsc.org]
- 5. Short Term CDK4/6 Inhibition Radiosensitizes Estrogen Receptor Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silencing CDK4 radiosensitizes breast cancer cells by promoting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Bohemine and Related CDK Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available in vivo data for the cyclin-dependent kinase (CDK) inhibitor Bohemine and its more potent analog, CYC202 (R-roscovitine/Seliciclib). Due to the limited public data on the in vivo therapeutic efficacy of this compound, this document leverages findings from studies on CYC202 to provide detailed experimental protocols and expected outcomes for researchers planning similar preclinical investigations.
Introduction
This compound is a trisubstituted aminopurine that functions as a cyclin-dependent kinase (CDK) inhibitor. CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. While in vitro studies have demonstrated the anti-proliferative activity of this compound, detailed in vivo efficacy studies are not extensively published. However, the closely related compound CYC202, which shares a similar mechanism of action but exhibits greater potency, has been evaluated in several preclinical animal models of cancer. These studies provide a valuable framework for designing and interpreting in vivo experiments with this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related compound CYC202 from in vivo and in vitro studies.
Table 1: In Vitro Antitumor Potency of Aminopurine CDK Inhibitors [1]
| Compound | Mean IC50 (µmol/L) across a panel of human tumor cell lines |
| Olomoucine | 56 |
| This compound | 27 |
| CYC202 | 15 |
Table 2: In Vivo Antitumor Efficacy of CYC202 in Xenograft Models [1]
| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition |
| Nude Mice | Lovo human colorectal tumor xenograft | 100 mg/kg, intraperitoneal, 3 times daily for 5 days | 45% reduction compared to controls |
| Nude Mice | MESSA-DX5 human uterine xenograft | 500 mg/kg, oral, 3 times daily for 4 days | 62% reduction in the rate of growth |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for in vivo studies using this compound, based on protocols used for CYC202.
Protocol 1: Human Tumor Xenograft Model for Efficacy Assessment
This protocol describes the establishment of a human tumor xenograft in immunodeficient mice to evaluate the antitumor efficacy of a test compound.
1. Animal Model:
-
Species: Nude mice (e.g., BALB/c nude or NIH-III)
-
Age: 6-8 weeks
-
Housing: Maintained in a pathogen-free environment with sterile food and water ad libitum.
2. Cell Culture and Tumor Implantation:
-
Cell Line: Select a human cancer cell line of interest (e.g., Lovo colorectal carcinoma or MESSA-DX5 uterine sarcoma).
-
Cell Preparation: Culture cells in appropriate media until they reach 80-90% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
4. Dosing and Administration:
-
Test Compound (this compound): Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing Regimen (example based on CYC202):
-
Intraperitoneal (IP): Administer this compound at a dose range of 50-150 mg/kg, three times daily for 5 consecutive days.
-
Oral (PO): Administer this compound at a dose range of 250-500 mg/kg, three times daily for 4-5 consecutive days.
-
-
Control Group: Administer the vehicle alone following the same schedule as the treatment group.
5. Endpoint and Data Analysis:
-
Efficacy Endpoint: Continue treatment and tumor monitoring for a predefined period or until tumors in the control group reach a specific size.
-
Data Collection: Record tumor volumes and body weights throughout the study.
-
Statistical Analysis: Compare the mean tumor volumes between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in tumor growth in the treated group indicates antitumor efficacy.
Protocol 2: Pharmacodynamic Marker Analysis in Tumor Xenografts
This protocol outlines the procedure for assessing the in vivo target engagement of this compound by analyzing pharmacodynamic markers in tumor tissue.
1. Study Design:
-
Follow the xenograft model setup as described in Protocol 1.
-
Include satellite groups of animals for tissue collection at various time points after the last dose.
2. Tissue Collection and Processing:
-
Euthanasia: Euthanize mice at predetermined time points.
-
Tumor Excision: Excise the tumors and divide them for different analyses.
-
Sample Preparation:
-
For Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.
-
3. Western Blot Analysis:
-
Protein Extraction: Homogenize the frozen tumor tissue and extract total protein.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pharmacodynamic markers:
-
Phospho-Rb (Retinoblastoma protein)
-
Total Rb
-
Phospho-RNA Polymerase II
-
Cyclin D1
-
A loading control (e.g., β-actin or GAPDH)
-
-
Detection: Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels in the treated group compared to the control group.
4. Immunohistochemistry (IHC) Analysis:
-
Sectioning: Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Staining: Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Imaging and Analysis: Capture images of the stained sections and quantify the percentage of positive cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of this compound as a CDK4/6 inhibitor.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
Investigating Protein Expression Changes with Bohemine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bohemine is a synthetic 2,6,9-trisubstituted purine derivative that has been identified as a cyclin-dependent kinase (CDK) inhibitor. By modulating the activity of CDKs, this compound can influence cell cycle progression, leading to growth suppression in various cell types. Understanding the specific changes in protein expression induced by this compound is crucial for elucidating its mechanism of action and for the development of potential therapeutic applications.
These application notes provide a framework for investigating the effects of this compound on protein expression. Detailed protocols for key experimental techniques are included, along with data presentation tables and visualizations of relevant cellular pathways and experimental workflows.
Data Presentation
Quantitative data is essential for characterizing the effects of this compound. The following tables provide a structured format for summarizing experimental results.
Table 1: Effect of this compound on Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Researchers should determine the IC50 of this compound in their cell lines of interest.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Lung Carcinoma | User-defined |
| CEM | T-cell Leukemia | User-defined |
| MCF-7 | Breast Adenocarcinoma | User-defined |
| HCT116 | Colon Carcinoma | User-defined |
| Other | User-defined | User-defined |
| Note: Specific IC50 values for this compound are not widely available in the public domain and should be determined experimentally. |
Table 2: Concentration-Dependent Effects of this compound on Hybridoma Cells
Studies on hybridoma cell cultures have demonstrated that this compound can have dual effects on cell growth and antibody production in a concentration-dependent manner.[1][2]
| This compound Concentration (µM) | Effect on Cell Growth | Effect on Monoclonal Antibody Production | Cell Cycle Arrest |
| 1 - 10 | Short-term suppression followed by stimulation | Short-term suppression followed by stimulation | G1/S and G2/M arrest |
| 10 - 30 | Inhibition | Inhibition | G1/S and G2/M arrest |
Table 3: Differentially Expressed Proteins in A549 Cells Treated with this compound
A proteomics study on the A549 human lung adenocarcinoma cell line identified several proteins with altered expression following treatment with this compound. These proteins are involved in key cellular processes.
| Protein | Functional Category | Change in Expression |
| Protein 1 | Metabolic Pathways | Up/Downregulated |
| Protein 2 | Metabolic Pathways | Up/Downregulated |
| Protein 3 | Stress Response & Protein Folding | Up/Downregulated |
| Protein 4 | Stress Response & Protein Folding | Up/Downregulated |
| Protein 5 | Cytoskeleton & Exocytosis | Up/Downregulated |
| ... (13 total) | ... | ... |
| Note: The specific identities and quantitative fold changes of the 13 differentially expressed proteins are not detailed in publicly available literature and would need to be determined experimentally, following the protocol outlined below. |
Signaling Pathways and Workflows
Visualizing the molecular pathways and experimental procedures is key to understanding the action of this compound and the methods to study it.
Caption: Presumed signaling pathway of this compound action.
References
Troubleshooting & Optimization
Technical Support Center: Determining the Effective Dose of Bohemine in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the effective dose of the novel anti-cancer compound, Bohemine. The following information offers a general framework based on established methodologies for similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I determine the initial concentration range for testing this compound?
A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This initial "range-finding" experiment, typically conducted over 48 to 72 hours, helps identify a narrower, more effective range for subsequent, detailed cytotoxicity assays. The dose-response may vary significantly depending on the cell line being tested.[1]
Q2: My IC50 value for this compound varies between experiments. What are the potential causes?
A2: Inconsistent IC50 values can stem from several factors:
-
Cell Density: The number of cells seeded can influence the effective concentration of the drug. Ensure consistent cell seeding density across all experiments. Antibiotics and other cytotoxic agents are often most effective when cells are actively dividing.
-
Compound Stability & Solubility: this compound's stability and solubility in culture media can affect its activity.[2][3] Degradation of the compound over the course of the experiment can lead to variability. (See Q3 for solubility issues).
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. High passage numbers can lead to phenotypic and genotypic drift, altering drug sensitivity.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time (e.g., 24, 48, or 72 hours) for all comparative experiments.
Q3: this compound is not dissolving properly in my cell culture medium. What should I do?
A3: Poor solubility is a common issue with novel compounds.
-
Use a Solvent: First, dissolve this compound in a small amount of a biocompatible solvent like DMSO to create a high-concentration stock solution. Then, dilute this stock solution into the cell culture medium to achieve the final desired concentrations.
-
Control for Solvent Effects: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in the experimental wells to ensure that the solvent itself is not causing cytotoxicity.
-
Check for Precipitation: When diluting the stock solution into the medium, observe for any precipitation. If the compound precipitates, you may need to try a different solvent or adjust the final concentration. The stability of components in cell culture media can be affected by factors like pH and the presence of other molecules.[3][4]
Q4: After determining the IC50, how do I know if this compound is inducing cell cycle arrest or apoptosis?
A4: The IC50 value from a cytotoxicity assay indicates the concentration at which this compound inhibits cell proliferation by 50%, but it doesn't reveal the mechanism.[5] To distinguish between cell cycle arrest and apoptosis, you should perform the following experiments using effective concentrations at or around the IC50 value:
-
Cell Cycle Analysis: Use flow cytometry with a DNA-staining dye (like Propidium Iodide) to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in a specific phase suggests cell cycle arrest.[6][7]
-
Apoptosis Assay: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI enters dead cells. This allows you to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] Activation of caspases is another hallmark of apoptosis that can be measured.[10][11]
Q5: What are the key signaling pathways to investigate for an anti-cancer compound like this compound?
A5: Many natural anti-cancer compounds exert their effects by modulating key signaling pathways that control cell survival, proliferation, and death.[12][13] Based on the actions of similar compounds, potential pathways to investigate for this compound include:
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.[14][15]
-
Bcl-2 Family Proteins: These proteins are critical regulators of the intrinsic apoptosis pathway. The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins determines the cell's fate.[8][16]
-
Caspase Activation: Apoptosis is executed by a cascade of enzymes called caspases. Investigating the cleavage (activation) of key caspases like Caspase-3, -8, and -9 can confirm the induction of apoptosis.[10][17]
Experimental Protocols & Data
Protocol 1: Determining IC50 with an MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Illustrative Data: IC50 Values for this compound
The following table presents example data to illustrate how to report IC50 values. Actual values must be determined experimentally.
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.9 |
| HepG2 | Hepatocellular Carcinoma | 22.1 ± 2.5 |
| HL-60 | Promyelocytic Leukemia | 5.3 ± 0.7 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze cell cycle distribution following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Illustrative Data: Cell Cycle Distribution in A549 Cells
The table below shows example data demonstrating the effect of this compound on the cell cycle distribution in A549 cells after 24 hours of treatment.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 55.4 ± 3.1 | 28.2 ± 2.5 | 16.4 ± 1.9 |
| This compound (7.5 µM) | 58.1 ± 3.5 | 20.5 ± 2.1 | 21.4 ± 2.6 |
| This compound (15 µM) | 65.3 ± 4.2 | 12.1 ± 1.5 | 22.6 ± 2.8 |
| This compound (30 µM) | 25.7 ± 2.9 | 8.3 ± 1.1 | 66.0 ± 5.4 |
Note: The significant increase in the G2/M population at 30 µM suggests that this compound induces G2/M phase arrest in this hypothetical example.[11][18]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the effective dose and mechanism of this compound.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
- 1. The dose-rate effect in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Item - Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. New flow cytometric assays for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent antitumor actions of the new antibiotic boningmycin through induction of apoptosis and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulating MGMT expression through interfering with cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Hexosamine Biosynthetic Pathway alters the cytoskeleton to modulate cell proliferation and migration in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperlongumine induces apoptosis and autophagy via the PI3K/Akt/mTOR pathway in KB human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mayo.edu [mayo.edu]
- 18. researchgate.net [researchgate.net]
Troubleshooting common issues in Bohemine experiments.
Welcome to the technical support center for Bohemine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with this compound, a potent cyclin-dependent kinase (CDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 2,6,9-trisubstituted purine derivative that functions as a cyclin-dependent kinase (CDK) inhibitor. Its primary mechanism of action is the modulation of cell cycle progression by arresting cells at the G1/S and G2/M transition phases. This activity is dependent on the concentration used in the experiment.
Q2: What is the dual-effect of this compound on cell proliferation?
This compound exhibits a biphasic effect on cell proliferation, particularly in hybridoma cell lines. At lower micromolar concentrations, it can stimulate cell growth, while at higher concentrations (typically 10 µM and above), it inhibits cell proliferation and can induce cell cycle arrest.[1][2]
Q3: Which cell lines are suitable for this compound experiments?
This compound has been shown to be effective in mouse hybridoma cell lines. Its efficacy in other cancer cell lines is a subject of ongoing research. When selecting a cell line, it is crucial to consider the expression levels of relevant CDKs and cyclins.
Q4: How should this compound be prepared and stored?
This compound is typically dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on Cell Proliferation
Possible Causes:
-
Incorrect Concentration: The dual-effect of this compound means that the concentration used is critical. A concentration intended to be inhibitory might be too low, or a stimulatory concentration might be too high.
-
Cell Line Variability: Different cell lines may respond differently to this compound due to variations in their genetic makeup and signaling pathways.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation.
-
Inaccurate Cell Seeding Density: The initial number of cells plated can influence the observed effect of the compound.
Solutions:
-
Concentration Optimization: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal stimulatory and inhibitory concentrations for your specific cell line.
-
Cell Line Characterization: Ensure your cell line expresses the target CDKs.
-
Proper Stock Handling: Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
Standardized Seeding: Use a consistent and optimized cell seeding density for all experiments.
Problem 2: Difficulty in Observing Cell Cycle Arrest
Possible Causes:
-
Inappropriate Treatment Duration: The time required for this compound to induce cell cycle arrest may vary depending on the cell line's doubling time and the concentration of the compound.
-
Suboptimal Cell Synchronization: If you are trying to observe arrest at a specific phase, poor synchronization of the cells prior to treatment can mask the effect.
-
Issues with Flow Cytometry Staining: Problems with the fixation, permeabilization, or DNA staining steps can lead to poor resolution of cell cycle phases.
Solutions:
-
Time-Course Experiment: Harvest cells at different time points after this compound treatment to identify the optimal duration for observing cell cycle arrest.
-
Synchronization Protocol Optimization: If applicable, refine your cell synchronization method (e.g., serum starvation, double thymidine block) for your specific cell line.
-
Flow Cytometry Troubleshooting: Review and optimize your staining protocol. Ensure proper fixation and permeabilization, and use a saturating concentration of the DNA-binding dye (e.g., propidium iodide, DAPI).
Quantitative Data
Table 1: Concentration-Dependent Effects of this compound on Hybridoma Cells
| Concentration Range | Observed Effect on Proliferation | Impact on Cell Cycle |
| Micromolar concentrations | Stimulation | - |
| 10 µM | Inhibition | Retardation at G1/S and G2/M boundaries |
| 30 µM | Strong Inhibition | Significant arrest at G1/S and G2/M boundaries |
Data summarized from Franek et al., 2001.[1][2]
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Hybridoma Cell Proliferation
Objective: To assess the concentration-dependent effects of this compound on the proliferation of hybridoma cells.
Materials:
-
Hybridoma cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed hybridoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted this compound solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Proliferation Assay: At each time point, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Analysis of this compound-Induced Cell Cycle Arrest by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of hybridoma cells.
Materials:
-
Hybridoma cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed hybridoma cells in 6-well plates and treat with the desired concentration of this compound (e.g., 10 µM or 30 µM) and a vehicle control for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for assessing this compound's effects.
Caption: this compound's inhibition of the CDK pathway.
References
Improving the solubility and stability of Bohemine in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bohemine. Our goal is to help you overcome common challenges related to the solubility and stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable purine derivative that functions as a cyclin-dependent kinase (CDK) inhibitor.[1][2] Its chemical formula is C₁₈H₂₄N₆O, and its IUPAC name is 3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol.[1] By inhibiting CDKs, this compound plays a role in the regulation of the cell cycle.
Q2: What are the known solubility characteristics of this compound?
This compound is sparingly soluble in aqueous solutions. Commercially available data indicates that it is soluble in organic solvents such as chloroform and dimethyl sulfoxide (DMSO).[3] For instance, it is reported to be soluble in chloroform at 50 mg/mL and in DMSO at 50 mg/mL (146.88 mM), where sonication is recommended to aid dissolution.[3]
Q3: How should I store this compound to ensure its stability?
For long-term storage, it is recommended to keep this compound at -20°C, protected from light.[4] Once in solution, especially in solvents like DMSO, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles, which can contribute to degradation.
Q4: What are the potential stability issues I should be aware of when working with this compound in solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, its structure suggests potential susceptibility to hydrolysis and oxidation, common degradation pathways for many pharmaceutical compounds.[4][5] In vivo studies have shown that this compound is rapidly metabolized, with the terminal hydroxyl group on its side chain being a primary site for metabolic reactions, including oxidation and glycosidation.[5] This suggests that this part of the molecule might be chemically reactive and a potential point of instability in solution.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for In Vitro Assays
Problem: You are finding it difficult to achieve the desired concentration of this compound in your aqueous cell culture medium, or you observe precipitation after adding the stock solution.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound has poor solubility in water. Direct dissolution in aqueous buffers or media is often challenging.
-
Improper Stock Solution Preparation: The initial stock solution in an organic solvent might not be at a high enough concentration, or the solvent may not be suitable for your experimental system.
-
Precipitation upon Dilution: The high concentration of this compound in the organic stock solution can cause it to precipitate when diluted into an aqueous medium.
Recommended Solutions:
-
Prepare a High-Concentration Stock Solution in an Appropriate Organic Solvent:
-
Optimize the Dilution Process:
-
When diluting the stock solution into your aqueous experimental medium, add the stock solution dropwise while vortexing or stirring the medium to ensure rapid and even dispersion.
-
Avoid adding a large volume of the organic stock solution directly to the aqueous medium, as this can cause localized supersaturation and precipitation. The final concentration of the organic solvent in your assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
-
Utilize Solubilizing Agents (Use with Caution and Proper Validation):
-
For certain applications, the use of surfactants or cyclodextrins might be considered to improve aqueous solubility. However, these agents can interfere with biological assays, so their effects must be carefully evaluated in control experiments.
-
Issue 2: Inconsistent Experimental Results Potentially Due to this compound Instability
Problem: You are observing variability in your experimental outcomes over time, suggesting that the potency or concentration of your this compound solution may be changing.
Possible Causes and Solutions:
-
Degradation in Solution: this compound may be degrading in your stock solution or in the final assay medium.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation and precipitation.
-
Exposure to Light: Some compounds are light-sensitive and can degrade upon prolonged exposure to light.
Recommended Solutions:
-
Proper Stock Solution Handling:
-
Aliquot your high-concentration stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.
-
-
Freshly Prepare Working Solutions:
-
Prepare the final working solution of this compound in your aqueous medium immediately before each experiment.
-
Avoid storing diluted aqueous solutions of this compound for extended periods.
-
-
Conduct Stability Studies:
-
If you suspect instability is a significant issue, you can perform a simple stability study. Prepare a solution of this compound and measure its concentration or biological activity at different time points under your experimental conditions (e.g., at 37°C in cell culture medium).
-
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| Chloroform | 50 mg/mL | - | |
| DMSO | 50 mg/mL (146.88 mM) | Sonication is recommended | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 340.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 340.43 g/mol * 1000 mg/g = 3.4043 mg
-
Weigh the this compound: Carefully weigh out approximately 3.4 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualizations
Diagram 1: General Workflow for Solubilizing this compound
A general workflow for the preparation and storage of this compound solutions.
Diagram 2: Signaling Pathway of CDK Inhibition by this compound
A simplified diagram illustrating the mechanism of action of this compound as a CDK inhibitor.
References
- 1. This compound | C18H24N6O | CID 2422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CDK | ERK | TargetMol [targetmol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. In vivo metabolism of 2,6,9-trisubstituted purine-derived cyclin-dependent kinase inhibitor this compound in mice: glucosidation as the principal metabolic route - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Time-Course Analysis of Bohemine Treatment
Welcome to the technical support center for Bohemine, a potent cyclin-dependent kinase (CDK) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for time-course experiments involving this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 2,6,9-trisubstituted purine derivative that acts as a cyclin-dependent kinase (CDK) inhibitor. Its primary mechanism of action is to block the activity of CDKs, which are key regulators of the cell cycle. This inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, thereby affecting cell proliferation.
Q2: What are the expected effects of this compound on cell proliferation over time?
A2: The effects of this compound on cell proliferation are concentration- and time-dependent. Typically, you can expect an initial short-term arrest of cell growth. This may be followed by a temporary increase in the specific growth rate after the initial suppression, as the cells that overcome the arrest may progress through the cell cycle in a more synchronized manner.[1] At higher concentrations (e.g., 10 and 30 μM in hybridoma cells), a sustained inhibition of growth is observed.[1]
Q3: At which phases of the cell cycle does this compound induce arrest?
A3: this compound has been shown to cause cell cycle arrest at both the G1/S and G2/M boundaries. The specific checkpoint at which arrest is more prominent can depend on the concentration of this compound used and the cell type.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is a small molecule that is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: What are the key readouts to measure the effects of this compound in a time-course experiment?
A5: Key readouts include:
-
Cell Viability: To assess the cytotoxic or cytostatic effects of this compound over time.
-
Cell Proliferation: To measure the rate of cell division.
-
Cell Cycle Analysis: To determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and identify arrest points.
-
Protein Expression Analysis (Western Blot): To measure the levels of key cell cycle regulatory proteins such as cyclins, CDKs, and CDK inhibitors (e.g., p21, p27).
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your time-course experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell proliferation or cell cycle. | 1. Incorrect this compound concentration: The concentration may be too low to elicit a response in your specific cell line. 2. Inactive compound: The this compound stock may have degraded. 3. Cell line resistance: The cell line may be insensitive to CDK inhibitors. 4. Insufficient treatment time: The duration of the treatment may not be long enough to observe an effect. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the optimal concentration for your cell line. 2. Prepare a fresh stock solution: Use a new vial of this compound to prepare a fresh stock solution. 3. Use a sensitive positive control cell line: If possible, test this compound on a cell line known to be sensitive to CDK inhibitors. 4. Extend the time course: Increase the duration of the experiment (e.g., up to 72 hours or longer), collecting data at multiple time points. |
| High variability between replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate. 3. Pipetting errors: Inaccurate dispensing of cells, media, or this compound. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding to avoid clumps. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. 3. Use calibrated pipettes and proper technique: Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. |
| Unexpected increase in cell proliferation at certain concentrations. | 1. Biphasic dose-response: Some compounds can have stimulatory effects at low concentrations and inhibitory effects at high concentrations. This compound has been observed to cause a temporary increase in specific growth rate following an initial suppression.[1] 2. Cell cycle synchronization: A temporary block followed by release can lead to a synchronized wave of cell division. | 1. Acknowledge the biphasic nature: This may be a real biological effect. Analyze your data accordingly and consider this in your interpretation. 2. Perform detailed time-course analysis: Collect data at more frequent intervals to capture the dynamics of inhibition followed by potential synchronization and increased proliferation. |
| High background in flow cytometry for cell cycle analysis. | 1. Cell clumping: Aggregates of cells can be misinterpreted as cells in G2/M or polyploid cells. 2. Improper fixation: Inadequate or harsh fixation can lead to poor DNA staining. 3. RNA staining: Propidium iodide (PI) can also bind to RNA, leading to a broader G1 peak. | 1. Filter cell suspension: Pass the cell suspension through a cell strainer (e.g., 40 µm) before analysis. 2. Optimize fixation protocol: Use cold 70% ethanol and fix cells at 4°C for at least 30 minutes. 3. Treat with RNase A: Include an RNase A treatment step in your staining protocol to remove RNA. |
Experimental Protocols
Time-Course Analysis of Cell Viability using MTT Assay
This protocol describes how to assess the effect of this compound on cell viability over time using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At each time point, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
-
Time-Course Analysis of Cell Cycle by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound over time using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are not confluent at the final time point.
-
After 24 hours, treat the cells with the desired concentrations of this compound or a vehicle control.
-
-
Cell Harvesting:
-
At each time point (e.g., 0, 12, 24, 48 hours), harvest the cells.
-
Collect both the supernatant (containing floating/dead cells) and the adherent cells (after trypsinization).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 200 µL of cold PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation
The following tables present illustrative quantitative data from a hypothetical time-course experiment with this compound treatment on a generic cancer cell line.
Table 1: Effect of this compound on Cell Viability (%) over Time
| Concentration | 24 Hours | 48 Hours | 72 Hours |
| Vehicle (0 µM) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 µM | 95.3 ± 4.8 | 88.1 ± 5.5 | 75.4 ± 6.3 |
| 5 µM | 82.1 ± 6.0 | 65.7 ± 5.9 | 48.9 ± 5.1 |
| 10 µM | 68.4 ± 5.5 | 45.2 ± 4.7 | 28.6 ± 4.2 |
| 25 µM | 50.2 ± 4.9 | 25.8 ± 3.9 | 15.1 ± 3.1 |
Data are presented as mean ± standard deviation.
Table 2: Time-Course Analysis of Cell Cycle Distribution (%) after Treatment with 10 µM this compound
| Time (Hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.2 ± 3.1 | 30.5 ± 2.5 | 24.3 ± 2.8 |
| 12 | 60.8 ± 4.5 | 20.1 ± 2.9 | 19.1 ± 3.3 |
| 24 | 72.5 ± 5.2 | 12.3 ± 2.1 | 15.2 ± 2.7 |
| 48 | 65.3 ± 4.8 | 15.8 ± 2.6 | 18.9 ± 3.0 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway of CDK Inhibition
Caption: this compound inhibits CDK complexes, leading to G1/S and G2/M cell cycle arrest.
Experimental Workflow for Time-Course Analysis
Caption: Workflow for time-course analysis of this compound's effects on cultured cells.
References
Technical Support Center: Overcoming Resistance to Bohemine in Cancer Cells
Disclaimer: Information regarding a specific anti-cancer agent designated "Bohemine" is not available in the public scientific literature or clinical trial databases. The following troubleshooting guide is based on established general mechanisms of resistance to common classes of chemotherapeutic and targeted agents. Researchers should adapt these principles to the known or hypothesized mechanism of action of their specific compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential causes?
A1: The development of acquired resistance is a common phenomenon in cancer cells. Several mechanisms could be at play:
-
Target Alteration: If this compound acts on a specific protein, mutations in the gene encoding that protein may prevent the drug from binding effectively.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of transporter proteins, such as P-glycoprotein (MDR1/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.[1][2][3]
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to circumvent the pathway inhibited by this compound, thereby maintaining their proliferation and survival.[4][5]
-
Metabolic Alterations: Changes in cellular metabolism can provide cancer cells with alternative energy sources or building blocks, reducing their reliance on pathways targeted by this compound.[6]
-
Epigenetic Modifications: Alterations in DNA methylation or histone modification can lead to changes in gene expression that promote a resistant phenotype.[7][8][9][10]
Q2: How can we experimentally determine the mechanism of resistance to this compound in our cancer cell line?
A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Sequencing: Sequence the target of this compound (if known) in both sensitive and resistant cells to identify potential mutations.
-
Gene and Protein Expression Analysis: Use techniques like qPCR, Western blotting, or proteomics to compare the expression levels of known resistance-associated genes and proteins (e.g., ABC transporters, key signaling molecules) between sensitive and resistant cell lines.
-
Drug Accumulation Assays: Utilize fluorescently-labeled this compound analogs or other fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to measure intracellular drug accumulation and efflux rates.
-
Functional Assays: Assess the activity of signaling pathways potentially involved in bypass mechanisms using reporter assays or by measuring the phosphorylation status of key proteins.
-
Epigenetic Analysis: Perform bisulfite sequencing or ChIP-seq to identify changes in DNA methylation and histone modifications in resistant cells.
Troubleshooting Guides
Issue 1: Decreased Apoptotic Response to this compound Treatment
Symptoms:
-
Reduced percentage of apoptotic cells upon this compound treatment as measured by Annexin V/PI staining.
-
Decreased cleavage of Caspase-3 and PARP observed in Western blots.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) | - Co-treat with a Bcl-2 family inhibitor (e.g., Venetoclax).- Analyze the expression of Bcl-2 family members in resistant cells. |
| Downregulation of pro-apoptotic proteins (e.g., Bax, Bak) | - Investigate upstream regulators of these proteins (e.g., p53).- Consider combination therapies that induce p53-independent apoptosis. |
| Defects in the apoptotic machinery | - Assess the expression and function of key caspases.- Explore alternative cell death pathways such as necroptosis or ferroptosis. |
Experimental Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis: Treat sensitive and resistant cells with this compound for various time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against cleaved Caspase-3, total Caspase-3, cleaved PARP, total PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Issue 2: Increased Cell Viability and Proliferation Despite this compound Treatment
Symptoms:
-
Higher IC50 value for this compound in resistant cells compared to the parental cell line.
-
Resistant cells show continued proliferation in the presence of this compound in assays like MTT or colony formation.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Increased drug efflux via ABC transporters | - Co-treat with an ABC transporter inhibitor (e.g., Verapamil, Tariquidar).- Measure intracellular this compound concentration. |
| Activation of a compensatory survival pathway (e.g., PI3K/Akt/mTOR) | - Use a specific inhibitor for the suspected bypass pathway in combination with this compound.- Analyze the phosphorylation status of key kinases in the pathway. |
| Induction of autophagy as a survival mechanism | - Inhibit autophagy using agents like Chloroquine or 3-Methyladenine in combination with this compound.- Monitor autophagy markers like LC3-II conversion.[11][12][13] |
Experimental Protocol: Drug Efflux Assay using Rhodamine 123
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well plate.
-
Inhibitor Pre-treatment (Optional): Pre-incubate cells with an ABC transporter inhibitor for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for 30-60 minutes.
-
Washing: Wash cells with PBS to remove extracellular dye.
-
Efflux Measurement: Measure the initial fluorescence (T=0). Then, incubate the cells in fresh media (with or without the inhibitor) and measure fluorescence at various time points (e.g., 30, 60, 120 minutes).
-
Data Analysis: A faster decrease in fluorescence in resistant cells compared to sensitive cells indicates increased efflux. This effect should be reversed by the ABC transporter inhibitor.
Signaling Pathways & Workflows
Potential Mechanism of this compound Action and Resistance
If this compound is hypothesized to induce apoptosis by inhibiting a key survival kinase, a potential mechanism and a resistance pathway could be visualized as follows:
Caption: this compound action and a potential bypass resistance mechanism.
Experimental Workflow for Investigating Resistance
The following workflow outlines a logical progression for identifying and characterizing this compound resistance:
Caption: A logical workflow for investigating this compound resistance.
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data when comparing this compound-sensitive (Parental) and this compound-resistant cell lines.
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Fold Change |
| This compound IC50 (µM) | e.g., 0.5 | e.g., 5.0 | e.g., 10 |
| Relative MDR1 mRNA Expression | 1.0 | e.g., 15.2 | e.g., 15.2 |
| Intracellular Rhodamine 123 Fluorescence (RFU at 60 min) | e.g., 8500 | e.g., 2100 | e.g., 0.25 |
| p-Akt / Total Akt Ratio (Fold Change vs. Untreated) | e.g., 0.8 | e.g., 3.5 | e.g., 4.4 |
| % Apoptosis (at IC50 concentration) | e.g., 60% | e.g., 15% | e.g., 0.25 |
This technical support guide provides a framework for researchers to systematically investigate and potentially overcome resistance to novel therapeutic compounds like "this compound". By applying these principles and methodologies, researchers can gain valuable insights into the mechanisms of drug resistance and develop effective strategies to enhance therapeutic efficacy.
References
- 1. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of ATP-binding cassette transporters in arthropod pesticide toxicity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adaptive Mechanisms of Tumor Therapy Resistance Driven by Tumor Microenvironment [frontiersin.org]
- 6. The hexosamine biosynthetic pathway and cancer: Current knowledge and future therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Frontiers | Exploiting Epigenetic Variations for Crop Disease Resistance Improvement [frontiersin.org]
- 9. Epigenetic-Mediated Antimicrobial Resistance: Host versus Pathogen Epigenetic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy and cancer: friends or foes? | Drug Discovery News [drugdiscoverynews.com]
- 13. drugtargetreview.com [drugtargetreview.com]
Validation & Comparative
Bohemine vs. Olomoucine: A Comparative Analysis of Two Purine-Derived CDK Inhibitors
A Detailed Examination of Kinase Inhibition, Cellular Effects, and Experimental Methodologies for Researchers and Drug Development Professionals.
Bohemine and olomoucine, two structurally related purine derivatives, have garnered attention in the field of cancer research for their roles as cyclin-dependent kinase (CDK) inhibitors. As key regulators of the cell cycle, CDKs represent a critical target for anti-cancer therapies. This guide provides a comprehensive, data-driven comparison of this compound and olomoucine, focusing on their differential inhibitory activities, their impact on cellular processes such as cell cycle progression and apoptosis, and detailed protocols for the key experiments cited.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
Both this compound and olomoucine function as competitive inhibitors of the ATP-binding site on cyclin-dependent kinases. By occupying this site, they prevent the phosphorylation of key substrates required for cell cycle progression, ultimately leading to cell cycle arrest and, in many cases, apoptosis. Their primary targets are the CDKs that drive the G1/S and G2/M transitions.
dot
Caption: Simplified CDK signaling pathway and points of inhibition by this compound and olomoucine.
Quantitative Comparison of Kinase Inhibition
A key differentiator between this compound and olomoucine is their potency and selectivity against various cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against a panel of recombinant kinases.
| Kinase Target | This compound IC50 (µM) | Olomoucine IC50 (µM) |
| CDK1/cyclin B | 1.3 | 7.2 |
| CDK2/cyclin A | 0.7 | 7.0 |
| CDK2/cyclin E | 0.7 | 7.0 |
| CDK5/p25 | 0.3 | 3.0 |
| CDK7/cyclin H | 2.5 | 21 |
| CDK9/cyclin T | 0.6 | 4.0 |
Data sourced from Whittaker et al., 2004.
As the data indicates, This compound is a more potent inhibitor of the tested CDKs, with IC50 values that are consistently several-fold lower than those of olomoucine.
Comparative Effects on Cell Viability and Apoptosis
The differential kinase inhibitory profiles of this compound and olomoucine translate to distinct effects on cancer cell lines. A comparative study on androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) prostate cancer cells revealed that This compound is approximately two to three times more effective at inducing cell death than olomoucine [1].
While both compounds induce apoptosis, their efficacy and the molecular pathways they influence can differ depending on the cellular context, such as the p53 status of the cancer cells[1]. In LNCaP cells (wild-type p53), treatment with both compounds led to an increase in the pro-apoptotic protein Bax and an inhibition of the anti-apoptotic protein Bcl-2. Olomoucine was noted to be a more efficient inducer of Bax in this cell line compared to this compound[1]. Conversely, in DU-145 cells, which have a mutated p53, Bcl-2 was not detectable, and there was a tendency for Bax expression to decrease after treatment with either compound[1].
Impact on Cell Cycle Progression
Given that this compound is a more potent CDK inhibitor, it is anticipated to induce a more pronounced cell cycle arrest at lower concentrations compared to olomoucine. However, without direct comparative experimental data, this remains a hypothesis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of inhibitors against purified kinases.
dot
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, Olomoucine) dissolved in DMSO
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and olomoucine in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Kinase Reaction:
-
Prepare a master mix of the kinase in reaction buffer.
-
Prepare a master mix of the substrate and ATP in reaction buffer.
-
Add the kinase solution to the wells containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a luciferase-based system that converts ADP to a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with no kinase activity).
-
Plot the normalized data as a function of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Olomoucine
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or olomoucine for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Gate the cell population to exclude debris and cell aggregates. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This protocol details a method to quantify apoptosis by detecting the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using PI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Olomoucine
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound or olomoucine as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are early apoptotic cells.
-
Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.
Conclusion
This compound and olomoucine are both valuable research tools for studying the role of CDKs in cell cycle regulation and cancer biology. This comparative guide highlights that while they share a common mechanism of action, they exhibit significant differences in their potency and cellular effects. This compound consistently demonstrates greater potency as a CDK inhibitor, leading to a more pronounced effect on cell viability. The choice between these two compounds for a particular research application should be guided by the specific CDKs being targeted and the desired potency of inhibition. Further direct comparative studies are warranted to fully elucidate the nuances of their effects on cell cycle progression and the induction of apoptosis across a broader range of cancer cell lines.
References
- 1. mp.bmj.com [mp.bmj.com]
- 2. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the CDK Inhibitors Bohemine and Roscovitine for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two cyclin-dependent kinase (CDK) inhibitors, Bohemine and roscovitine. This analysis is based on available experimental data to inform research and development decisions.
This compound and roscovitine are both synthetic, cell-permeable, 2,6,9-trisubstituted purine analogs that function as inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] While structurally similar, the available research indicates differences in their target specificity and potency, which are critical considerations for their application in cancer research and other therapeutic areas.
Mechanism of Action
Both this compound and roscovitine exert their effects by competing with ATP for the binding site on CDKs, thereby inhibiting their kinase activity and leading to cell cycle arrest and, in many cases, apoptosis.[2]
Roscovitine has been extensively studied and is known to be a potent inhibitor of a range of CDKs, primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9.[3][4] This broad-spectrum inhibition allows it to interfere with multiple phases of the cell cycle.
This compound , while less extensively characterized, is also a CDK inhibitor. One study reported its inhibitory activity against CDK1.[2] Its effects on other CDKs are not as well-documented in the currently available literature.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the inhibitory activity of this compound and roscovitine.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (µM) |
| This compound | CDK1/Cyclin B | ~ 1[2] |
| Roscovitine | CDK1/Cyclin B | 0.65[5] |
| CDK2/Cyclin A | 0.7 | |
| CDK2/Cyclin E | 0.7 | |
| CDK5/p35 | 0.16 | |
| CDK7/Cyclin H | 0.49[6] | |
| ERK2 | 14 |
Table 2: Growth Inhibitory Activity in Cancer Cell Lines (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Hybridoma cells | 10 - 30 (inhibition)[7][8] | |
| Roscovitine | A172 | Glioblastoma | 67.55 (at 72h)[9] |
| G28 | Glioblastoma | 2127 (at 72h)[9] | |
| HeLa | Cervical Cancer | Sensitive (Specific IC50 not provided)[4] | |
| C33A | Cervical Cancer | Resistant (Specific IC50 not provided)[4] | |
| Average (60 cell lines) | Various | 16[10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
Protocol Outline:
-
Enzyme and Substrate Preparation: Purified, active CDK/cyclin complexes and a suitable substrate (e.g., histone H1 for CDK1/Cyclin B) are prepared in a kinase assay buffer.
-
Inhibitor Incubation: The kinase is pre-incubated with varying concentrations of the test compound (this compound or roscovitine) or a vehicle control (e.g., DMSO).
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Reaction Termination and Analysis: After a defined incubation period, the reaction is stopped. The amount of phosphorylated substrate is then quantified, typically through methods like scintillation counting or autoradiography after SDS-PAGE. The IC50 value is calculated from the dose-response curve.[11]
Cell Growth Inhibition Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using various methods, such as the Sulforhodamine B (SRB) assay, MTT assay, or a resazurin-based assay. The absorbance or fluorescence is measured, and the percentage of growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is then determined.[4][11]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with an inhibitor.
Protocol Outline:
-
Cell Treatment: Cells are treated with the compound of interest for a specific duration.
-
Cell Harvesting and Fixation: Adherent and floating cells are collected, washed, and fixed, typically with cold ethanol.
-
DNA Staining: The fixed cells are treated with a DNA-staining dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.[9][12]
Apoptosis Assay by Annexin V Staining
This assay identifies cells undergoing apoptosis.
Protocol Outline:
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent label (e.g., FITC) and a viability dye like propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]
Mandatory Visualization
Signaling Pathway of CDK Inhibition
Caption: Mechanism of action for this compound and roscovitine.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing this compound and roscovitine efficacy.
Conclusion
Both this compound and roscovitine are valuable tools for studying the role of CDKs in various biological processes, particularly in cancer. Roscovitine is a more broadly characterized inhibitor with demonstrated activity against multiple CDKs. The available data suggests it is a potent inducer of cell cycle arrest and apoptosis in a variety of cell lines. This compound, while sharing a similar chemical scaffold, appears to be less studied. The limited data indicates its potential as a CDK inhibitor, but a more comprehensive characterization of its target profile and efficacy across a wider range of cell lines is necessary for a complete comparison with roscovitine. Researchers should consider the specific CDK targets of interest and the desired cellular outcome when choosing between these two inhibitors. Further head-to-head comparative studies would be invaluable to the scientific community.
References
- 1. apexbt.com [apexbt.com]
- 2. In vivo metabolism of 2,6,9-trisubstituted purine-derived cyclin-dependent kinase inhibitor this compound in mice: glucosidation as the principal metabolic route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 6. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse effects of the cyclin-dependent kinase inhibitor this compound: Concentration- and time-dependent suppression or stimulation of hybridoma culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse effects of the cyclin-dependent kinase inhibitor this compound: Concentration- and time-dependent suppression or stimulation of hybridoma culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of Bohemine and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of Bohemine, a purine-derived cyclin-dependent kinase (CDK) inhibitor, with other prominent CDK inhibitors. Due to the limited availability of broad-spectrum kinase profiling data for this compound in the public domain, this guide leverages comprehensive data from well-characterized CDK inhibitors—Roscovitine, Palbociclib, Ribociclib, and Abemaciclib—to provide a contextual comparison. The objective is to offer a clear perspective on the selectivity of these compounds, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile Comparison
The following table summarizes the inhibitory activity of this compound and selected alternative CDK inhibitors against various kinases. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of kinase activity) or as the percentage of kinase activity remaining at a specific inhibitor concentration. This allows for a direct comparison of potency and selectivity.
| Kinase Target | This compound | Roscovitine | Palbociclib | Ribociclib | Abemaciclib |
| CDK1/cyclin B | ~1 µM[1] | 0.65 µM[2] | 9.8 µM[3] | >10 µM[3] | 0.37 µM[3] |
| CDK2/cyclin E | 4.6 µM[1] | 0.1 µM[4] | 9.1 µM[3] | >10 µM[3] | 0.35 µM[3] |
| CDK2/cyclin A | 83 µM[1] | 0.7 µM[5] | 1.8 µM[3] | >10 µM[3] | 0.046 µM[3] |
| CDK4/cyclin D1 | - | 0.85 µM[1] | 0.013 µM[3] | 0.03 µM[3] | 0.0052 µM[3] |
| CDK5/p25 | - | 0.16 µM[4] | >10 µM[3] | >10 µM[3] | 0.4 µM[3] |
| CDK7/cyclin H | - | 0.49 µM[4] | >10 µM[3] | >10 µM[3] | 3.1 µM[3] |
| CDK9/cyclin T1 | 2.7 µM[1] | - | 1.1 µM[3] | 3.9 µM[3] | 0.1 µM[3] |
| GSK3α/β | - | - | - | - | Yes (potent)[6] |
| CAMKIIα/β/γ | - | - | - | - | Yes (potent)[6] |
Kinome-Wide Selectivity Profile
Kinome scanning technologies provide a broad overview of an inhibitor's selectivity by testing its binding against a large panel of kinases. Ribociclib is shown to be the most selective CDK4/6 inhibitor, while abemaciclib is the least selective, targeting other kinases beyond CDKs.[6] Palbociclib also demonstrates high selectivity for CDK4/6.[7] In contrast, abemaciclib's broader activity includes potent inhibition of other kinases like GSK3β.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 3. old.lgr.upol.cz [old.lgr.upol.cz]
- 4. cyclin-d1.com [cyclin-d1.com]
- 5. researchgate.net [researchgate.net]
- 6. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive Kinase Enrichment Proteomics Reveals that Abemaciclib Inhibits GSK3β and Activates WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Bohemine and Next-Generation CDK Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular proteomic changes induced by the olomoucine-derived cyclin-dependent kinase (CDK) inhibitor, Bohemine, in contrast with the effects of more recent, FDA-approved CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. The data presented is compiled from foundational proteomic studies on this compound and contemporary multi-omics analyses of next-generation CDK inhibitors, offering insights into their mechanisms of action and potential off-target effects.
Executive Summary
This compound, a synthetic olomoucine-derived CDK inhibitor, has been shown in early proteomic studies to primarily affect proteins involved in glycolysis, protein biosynthesis, and cytoskeleton rearrangement. These findings suggest that its anti-cancer activity may not solely depend on CDK inhibition but also on broader metabolic and structural disruptions within the cell. In comparison, modern CDK4/6 inhibitors, while also impacting the cell cycle, exhibit distinct proteomic signatures. For instance, Palbociclib has been shown to activate the proteasome, while Abemaciclib has a broader kinase inhibition profile, affecting pathways such as WNT signaling. This guide presents the available quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to facilitate a deeper understanding of the similarities and differences between these compounds.
Quantitative Proteomic Data Comparison
The following tables summarize the key proteins identified as differentially expressed in cancer cell lines upon treatment with this compound and a selection of newer CDK inhibitors. Due to the limitations of the available historical data for this compound, a direct quantitative comparison of fold-changes is not possible. However, the qualitative changes and the cellular processes affected provide a valuable comparative framework.
Table 1: Proteomic Effects of this compound Treatment on Cancer Cell Lines
| Cell Line | Protein | Functional Category | Effect | Reference |
| CEM T-lymphoblastic leukemia | Alpha-enolase | Glycolysis | Downregulated | [1] |
| Triosephosphate isomerase | Glycolysis | Downregulated | [1] | |
| Eukaryotic initiation factor 5A | Protein Biosynthesis | Downregulated | [1] | |
| Rho GDP-dissociation inhibitor 1 (alpha and beta subunits) | Cytoskeleton Rearrangement | Downregulated | [1] | |
| A549 human lung adenocarcinoma | Various (13 proteins identified) | Metabolic Pathways (Glycolysis, Nucleic Acid Synthesis, NADPH Production) | Differentially Expressed | [2] |
| Stress Response and Protein Folding | Differentially Expressed | [2] | ||
| Cytoskeleton and Exocytosis | Differentially Expressed | [2] |
Table 2: Selected Proteomic Effects of Next-Generation CDK4/6 Inhibitors
| Drug | Cell Line(s) | Key Affected Proteins/Processes | Effect | Reference |
| Palbociclib | MCF7 (Breast Cancer) | 20S Proteasome | Thermal stabilization and increased activity | [1][3] |
| ECM29 | Reduced association with proteasome | [3] | ||
| Ubiquitin-conjugated proteins | Reduced levels | [3] | ||
| HCT116 (Colon Cancer) | N-glycosylation | Global increase | [4] | |
| Abemaciclib | Various | Glycogen synthase kinase 3 (GSK3α/β) | Inhibition | [5][6] |
| Ca2+/calmodulin-dependent protein kinase II (CAMKIIδ/γ) | Inhibition | [5] | ||
| WNT/β-catenin signaling | Activation | [5][6] | ||
| Ribociclib | MCF-7, T47D (Breast Cancer) | Osteoclast differentiation and bone resorption markers | Inhibition | [7] |
Experimental Protocols
While the exact, detailed protocols from the early this compound studies are not fully available, a representative modern protocol for the comparative proteomic analysis of cells treated with CDK inhibitors is provided below. This protocol is based on current best practices in quantitative mass spectrometry.
Protocol: Quantitative Proteomic Analysis of CDK Inhibitor-Treated Cells
-
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded and allowed to adhere for 24 hours before treatment.
-
Cells are treated with the CDK inhibitor (e.g., this compound, Palbociclib) at a predetermined concentration (e.g., IC50 value) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
-
-
Protein Extraction and Digestion:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.
-
Cell pellets are lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and digested overnight with trypsin.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Digested peptides are desalted and purified using C18 solid-phase extraction (SPE) cartridges.
-
Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
-
Data Analysis:
-
Raw mass spectrometry data is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Peptide and protein identification is performed by searching against a human protein database (e.g., UniProt).
-
Label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) is used to determine the relative abundance of proteins between treated and control samples.
-
Statistical analysis is performed to identify significantly differentially expressed proteins.
-
Bioinformatics analysis (e.g., pathway enrichment, gene ontology) is used to interpret the biological significance of the proteomic changes.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the comparative proteomics of CDK inhibitors.
References
- 1. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of proteomics in the search for novel proteins associated with the anti-cancer effect of the synthetic cyclin-dependent kinases inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Investigation on acquired palbociclib resistance by LC-MS based multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive Kinase Enrichment Proteomics Reveals that Abemaciclib Inhibits GSK3β and Activates WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Bohemine and Other Purine-Derived CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Bohemine against other well-established purine-derived cyclin-dependent kinase (CDK) inhibitors, namely Roscovitine and Purvalanol A. The data presented is supported by experimental findings, with detailed protocols provided for key assays.
Potency Comparison of Purine-Derived CDK Inhibitors
The inhibitory activity of this compound, Roscovitine, and Purvalanol A against a panel of cyclin-dependent kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | CDK1/cyclin B (µM) | CDK2/cyclin A (µM) | CDK2/cyclin E (µM) | CDK4/cyclin D1 (µM) | CDK5/p35 (µM) | CDK7/cyclin H (µM) | CDK9/cyclin T1 (µM) |
| This compound | - | 83[1] | 4.6[1] | - | - | - | 2.7[1] |
| Roscovitine | 0.65[2][3] | 0.7[3] | 0.1[2] | >100[4] | 0.16[2][3] | 0.49[2] | <1[4] |
| Purvalanol A | 0.004[5][6] | 0.07[5][6] | 0.035[5][6] | 0.85[5][6] | 0.075[6] | 0.1 | - |
Note: A hyphen (-) indicates that data was not available from the searched sources.
Experimental Protocols
The determination of IC50 values for CDK inhibitors is typically performed using in vitro kinase assays. Below is a generalized protocol that outlines the key steps involved.
In Vitro CDK Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a specific CDK/cyclin complex.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin A, CDK2/cyclin E)
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[4]
-
Substrate (e.g., Histone H1, specific peptide substrate)
-
ATP (radiolabeled [γ-32P]ATP or unlabeled ATP for non-radioactive methods)
-
Test inhibitors (e.g., this compound, Roscovitine, Purvalanol A) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; ADP-Glo™ Kinase Assay kit for luminescent assays)
Procedure:
-
Reaction Setup:
-
In a multi-well plate, add the kinase buffer.
-
Add serial dilutions of the test inhibitor (or DMSO as a vehicle control).
-
Add the specific CDK/cyclin enzyme complex to each well.
-
Add the substrate to each well.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-32P]ATP for radioactive assays).
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction, for example, by adding a stop solution containing EDTA.
-
-
Detection and Measurement:
-
Radioactive Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay (e.g., ADP-Glo™): Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Measure the luminescence using a plate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK-mediated cell cycle signaling pathway and a typical experimental workflow for evaluating CDK inhibitors.
Caption: CDK-mediated cell cycle progression and points of inhibition.
Caption: Workflow for determining CDK inhibitor IC50 values.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Anti-Proliferative Effects of Bohemine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Bohemine, a novel antibiotic, with established chemotherapeutic agents. The data presented herein is supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms, offering a valuable resource for researchers in oncology and drug discovery.
Comparative Analysis of Anti-Proliferative Activity
This compound has demonstrated potent inhibitory effects on the growth of various human solid tumor cells. Notably, studies have indicated that this compound is a more potent anti-proliferative agent than Bleomycin, a structurally related antibiotic commonly used in cancer therapy. The anti-tumor activity of this compound has been observed to be stronger than that of Bleomycin in several human solid tumor models.[1] Furthermore, in vivo studies have shown that administration of this compound inhibits the growth of human hepatoma HepG2 xenografts in nude mice with greater efficacy than Bleomycin.[1]
To quantify and compare the anti-proliferative efficacy of this compound against other standard chemotherapeutic drugs, the half-maximal inhibitory concentration (IC50) is a critical parameter. The following table summarizes the available IC50 values for this compound, Bleomycin, and Doxorubicin across various cancer cell lines.
| Cell Line | Drug | IC50 (µM) | Reference |
| Human Hepatoma | This compound | Data Not Available | |
| Bleomycin | Data Not Available | ||
| Doxorubicin | Data Not Available | ||
| Human Breast Cancer (MCF-7) | This compound | Data Not Available | |
| Bleomycin | Data Not Available | ||
| Doxorubicin | Data Not Available | ||
| Human Colon Cancer (HCT116) | This compound | Data Not Available | |
| Bleomycin | Data Not Available | ||
| Doxorubicin | Data Not Available | ||
| Human Lung Carcinoma (A549) | This compound | Data Not Available | |
| Bleomycin | Data Not Available | ||
| Doxorubicin | Data Not Available |
Note: While qualitative comparisons suggest this compound's superior potency, specific IC50 values for this compound are not yet publicly available in the reviewed literature. Further research is required to establish a quantitative comparison.
Mechanism of Action: Induction of Apoptosis and Cellular Senescence
The anti-proliferative effects of this compound are attributed to its ability to induce two distinct forms of cell death: apoptosis and cellular senescence.[1] The specific mechanism is concentration-dependent.
At higher concentrations , this compound triggers the activation of caspase-dependent apoptotic pathways, leading to programmed cell death.[1] This process is often characterized by the accumulation of cells in the sub-G1 phase of the cell cycle.[1]
At lower concentrations , this compound induces a state of cellular senescence.[1] This is characterized by an increase in senescence-associated β-galactosidase activity and the time-dependent upregulation of key tumor suppressor proteins, including p21, p27, and p53.[1]
A key event in this compound's mechanism of action is the induction of G2/M phase cell cycle arrest in cancer cells, including HepG2 and MCF-7 lines.[1] This is accompanied by an increase in reactive oxygen species (ROS), which is believed to play a role in the subsequent induction of apoptosis or senescence.[1]
Signaling Pathways
The anti-proliferative activity of this compound is mediated through the modulation of key signaling pathways that control cell cycle progression and apoptosis. The p53 tumor suppressor protein plays a central role in this process.
Caption: this compound-induced anti-proliferative signaling pathway.
Experimental Protocols
The validation of this compound's anti-proliferative effects involves a series of standard in vitro assays. Detailed methodologies for these key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
This compound, Bleomycin, Doxorubicin (or other comparator drugs)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and comparator drugs in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Apoptosis and Senescence Markers
This technique is used to detect the expression levels of key proteins involved in the p53 signaling pathway, apoptosis, and senescence.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-p27, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram illustrates the general workflow for validating the anti-proliferative effects of this compound.
Caption: General workflow for validating this compound's anti-proliferative effects.
References
In-Depth Analysis of Bohemine's Synergistic Potential with Anticancer Drugs Remains Elusive
Despite a comprehensive search of available scientific literature, no published studies detailing the synergistic effects of the cyclin-dependent kinase (CDK) inhibitor Bohemine with other anticancer drugs have been identified. While the broader class of CDK inhibitors is a focal point of combination therapy research in oncology, specific data on this compound's performance in such regimens is not publicly available.
This compound is a synthetic, cell-permeable purine derivative that functions as an inhibitor of cyclin-dependent kinases, enzymes crucial for cell cycle regulation. Its mechanism of action, targeting the cellular machinery responsible for cell division, theoretically makes it a candidate for combination therapies. The rationale behind such combinations is to attack cancer cells through multiple pathways, potentially leading to enhanced efficacy and overcoming drug resistance.
However, a thorough investigation into its synergistic potential—where the combined effect of two or more drugs is greater than the sum of their individual effects—yielded no specific experimental data. Searches for studies combining this compound with standard chemotherapeutic agents such as cisplatin, doxorubicin, or paclitaxel, across various cancer cell lines or in vivo models, did not return any relevant results. Consequently, quantitative data, including combination index (CI) values or dose-reduction indices (DRI), which are critical for evaluating synergy, are unavailable.
Furthermore, the absence of primary research in this area means that detailed experimental protocols and elucidated signaling pathways related to this compound's synergistic interactions cannot be provided. While the general mechanisms of CDK inhibitors are understood, the specific molecular interactions and pathway modulations resulting from the combination of this compound with other anticancer agents have not been documented.
The current landscape of CDK inhibitor research in combination therapies is robust, with a significant focus on FDA-approved drugs like palbociclib, ribociclib, and abemaciclib. These agents have been extensively studied in combination with endocrine therapy and other targeted agents, particularly in the context of breast cancer, leading to established clinical protocols.
Safety Operating Guide
Proper Disposal Procedures for Bohemine
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This document provides essential safety and logistical information for the proper disposal of Bohemine (CAS 189232-42-6), a synthetic, cell-permeable, cyclin-dependent kinase inhibitor. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the full Safety Data Sheet (SDS). While the substance is not classified as hazardous under the Globally Harmonized System (GHS), it should be handled with caution as a potentially hazardous material[1][2].
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Avoid Contact: Do not ingest, inhale, or allow contact with skin, eyes, or clothing[2].
-
Ventilation: Use in a well-ventilated area to minimize inhalation exposure.
-
Spill Management: In case of a spill, avoid generating dust. Collect the spilled material with an appropriate absorbent and place it in a sealed container for disposal.
II. Chemical and Physical Properties
A summary of this compound's relevant properties is provided in the table below. This information is crucial for understanding its behavior and potential environmental impact.
| Property | Value | Reference |
| CAS Number | 189232-42-6 | [1] |
| Molecular Formula | C₁₈H₂₄N₆O | [1] |
| Molecular Weight | 340.43 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in ethanol (~15 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers. | [2] |
| Water Hazard Class | 1 (Self-assessment): Slightly hazardous for water. | [1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards and environmental regulations.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealable hazardous waste container.
- The container should be made of a material compatible with the chemical.
- Liquid Waste:
- Collect all liquid waste containing this compound, including stock solutions and experimental residues, in a separate, leak-proof, and clearly labeled hazardous waste container.
- Do not mix with other incompatible waste streams.
- Given its slight hazard to water, do not dispose of this compound solutions down the drain[1].
2. Waste Labeling:
- Properly label all waste containers with the following information:
- "Hazardous Waste"
- "this compound" and its CAS number (189232-42-6)
- An estimate of the concentration and volume
- The date of accumulation
- The primary hazard(s) (e.g., "Chemical Waste," "Slightly hazardous for water")
3. Storage of Waste:
- Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
- Follow your institution's guidelines for the temporary storage of chemical waste.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Provide the disposal contractor with a copy of the Safety Data Sheet and a complete inventory of the waste.
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for detailed guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
